
1-Allyl-5-(allylamino)-3-bromo-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyl-5-(allylamino)-3-bromo-1H-pyrazole-4-carbonitrile is a heterocyclic compound with potential applications in various fields of chemistry and biology. This compound features a pyrazole ring substituted with an allyl group, an allylamino group, a bromine atom, and a carbonitrile group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-5-(allylamino)-3-bromo-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the allyl group: The allyl group can be introduced via an allylation reaction using allyl bromide and a suitable base.
Bromination: The bromine atom can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Addition of the allylamino group: The allylamino group can be added through a nucleophilic substitution reaction using allylamine.
Formation of the carbonitrile group: The carbonitrile group can be introduced through a cyanation reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
1-Allyl-5-(allylamino)-3-bromo-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Addition: The allyl and allylamino groups can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, alkoxides, and other nucleophiles.
Addition: Electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted pyrazole derivatives.
科学的研究の応用
1-Allyl-5-(allylamino)-3-bromo-1H-pyrazole-4-carbonitrile has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 1-Allyl-5-(allylamino)-3-bromo-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact mechanism of action depends on the specific application and target.
類似化合物との比較
1-Allyl-5-(allylamino)-3-bromo-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:
1-Allyl-5-(allylamino)tetrazole: This compound has a tetrazole ring instead of a pyrazole ring and may exhibit different chemical properties and reactivity.
1-Vinyl-5-(allylamino)-3-bromo-1H-pyrazole-4-carbonitrile: This compound has a vinyl group instead of an allyl group, which may affect its reactivity and applications.
1-Allyl-5-(amino)-3-bromo-1H-pyrazole-4-carbonitrile:
特性
分子式 |
C10H11BrN4 |
|---|---|
分子量 |
267.13 g/mol |
IUPAC名 |
3-bromo-1-prop-2-enyl-5-(prop-2-enylamino)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H11BrN4/c1-3-5-13-10-8(7-12)9(11)14-15(10)6-4-2/h3-4,13H,1-2,5-6H2 |
InChIキー |
OJCGAIPKOMOGAK-UHFFFAOYSA-N |
正規SMILES |
C=CCNC1=C(C(=NN1CC=C)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


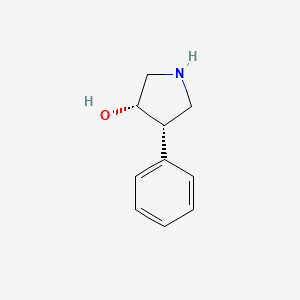
![1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13323572.png)
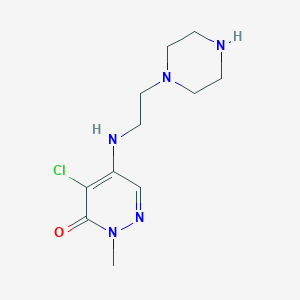
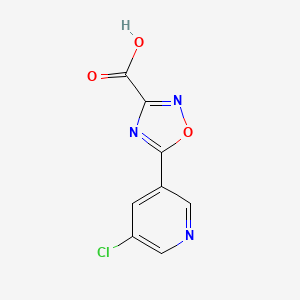
![Methyl 5-[(chlorosulfonyl)methyl]pyridine-3-carboxylate](/img/structure/B13323584.png)
![2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B13323590.png)
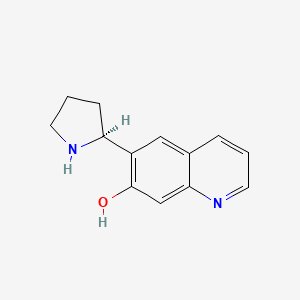
![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13323599.png)
![3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B13323612.png)
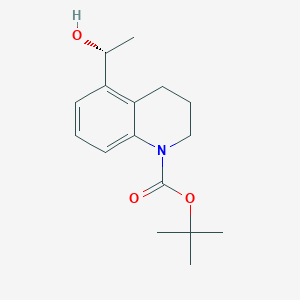
![Benzyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate](/img/structure/B13323616.png)
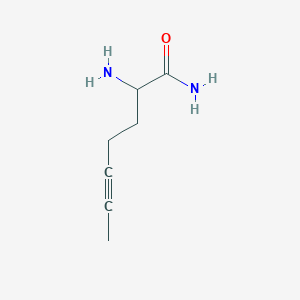
![3-Bromo-4-[(oxolan-3-yl)methoxy]oxolane](/img/structure/B13323623.png)
![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B13323624.png)
